Dovitinib

Description

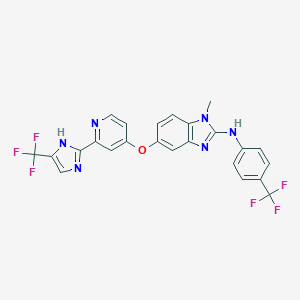

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQCTGMSNWUMAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025925 | |

| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405169-16-6 | |

| Record name | Dovitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405169-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dovitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405169166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dovitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05928 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOVITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I35H55G906 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dovitinib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dovitinib (TKI258) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity across a range of malignancies.[1][2][3] Developed to simultaneously block multiple oncogenic signaling pathways, this compound's primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of this compound's mechanism of action in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Multi-Targeted Kinase Inhibition

This compound exerts its anti-neoplastic effects by targeting and inhibiting a spectrum of RTKs, primarily focusing on fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[4][5] By binding to the ATP-binding pocket of these kinases, this compound prevents their autophosphorylation and subsequent activation of downstream signaling cascades. This multi-pronged approach allows this compound to disrupt key processes in cancer progression, including cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[6][7]

Key Molecular Targets

This compound's inhibitory activity is most pronounced against Class III, IV, and V RTKs.[8][9] The primary targets include:

-

Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3): Dysregulation of FGFR signaling is implicated in various cancers, promoting cell proliferation, survival, and migration. This compound potently inhibits these receptors, making it a promising therapeutic agent for tumors with FGFR amplifications or activating mutations.[7][10]

-

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): VEGFRs are critical mediators of angiogenesis. By inhibiting these receptors, this compound can effectively suppress the formation of new tumor blood vessels, thereby limiting tumor growth and metastasis.[6][7]

-

Platelet-Derived Growth Factor Receptor (PDGFRβ): PDGFRβ signaling is involved in tumor growth, angiogenesis, and recruitment of stromal cells to the tumor microenvironment. Inhibition of PDGFRβ contributes to this compound's anti-tumor and anti-angiogenic effects.[6][9]

-

Other Kinases: this compound also demonstrates inhibitory activity against other RTKs, including c-Kit, FMS-like tyrosine kinase 3 (FLT3), and colony-stimulating factor 1 receptor (CSF-1R).[1][8]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound against its various targets has been quantified through numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of the drug's effectiveness.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Reference(s) |

| FLT3 | 1 | [8][9] |

| c-Kit | 2 | [8][9] |

| FGFR1 | 8 | [8][9] |

| FGFR3 | 9 | [8][9] |

| VEGFR1 | 10 | [8][9] |

| VEGFR2 | 13 | [8][9] |

| VEGFR3 | 8 | [8][9] |

| PDGFRα | 27 | [2] |

| PDGFRβ | 210 | [2] |

| CSF-1R | 36 | [2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) | | :--- | :--- | :--- | | KMS11 | Multiple Myeloma | 90 |[8][9] | | OPM2 | Multiple Myeloma | 90 |[8][9] | | KMS18 | Multiple Myeloma | 550 |[8][9] | | SK-HEP1 | Hepatocellular Carcinoma | ~1700 |[8] | | LoVo | Colorectal Cancer | 130 |[11] | | HT-29 | Colorectal Cancer | 2530 |[11] |

Disruption of Key Signaling Pathways

This compound's inhibition of upstream RTKs leads to the downregulation of critical downstream signaling pathways that are often hyperactivated in cancer.

FGFR Signaling Pathway

Activation of FGFRs by fibroblast growth factors (FGFs) triggers a cascade of intracellular events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation. This compound blocks the initial phosphorylation of FGFR, thereby preventing the activation of these downstream effectors.[10]

Caption: this compound inhibits FGFR, blocking downstream RAS/MAPK and PI3K/AKT pathways.

VEGFR Signaling Pathway

The binding of VEGF to its receptor, VEGFR, is a critical step in angiogenesis. This interaction initiates signaling through pathways such as the PLCγ-PKC and PI3K-AKT pathways in endothelial cells, leading to their proliferation, migration, and the formation of new blood vessels. This compound's inhibition of VEGFR directly counteracts these pro-angiogenic signals.[6]

Caption: this compound blocks VEGFR signaling, a key driver of angiogenesis.

PDGFR Signaling Pathway

PDGF signaling, mediated through PDGFR, plays a role in both tumor cell proliferation and the regulation of the tumor microenvironment. Similar to FGFR and VEGFR, this compound's inhibition of PDGFR disrupts downstream pathways like the PI3K-AKT and MAPK pathways.[9]

Caption: this compound inhibits PDGFR, affecting proliferation and the tumor microenvironment.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Protocol:

-

Reaction Buffer Preparation: Prepare a kinase reaction buffer typically consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

-

Enzyme and Substrate Preparation: Recombinant purified kinase (e.g., FGFR1, VEGFR2) and a suitable substrate (e.g., a synthetic peptide) are diluted in the reaction buffer.

-

This compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and varying concentrations of this compound.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (at a concentration near the Km for the specific kinase).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[4]

-

Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[12]

-

This compound Treatment: The following day, treat the cells with various concentrations of this compound (typically in a logarithmic series) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: The MTT is metabolically reduced by viable cells to a purple formazan product. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins and their phosphorylation status in cell lysates, providing insights into the activation state of signaling pathways.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound at various concentrations and for different time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT) overnight at 4°C. Antibody dilutions typically range from 1:1000 to 1:2000.[13][14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., via gavage) at a specified dose and schedule (e.g., 50 mg/kg, once daily). The control group receives the vehicle used to dissolve this compound.[3]

-

Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

-

Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to assess the efficacy of this compound.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to assess the in vivo effect of this compound on its targets and downstream signaling pathways.

Conclusion

This compound's mechanism of action is characterized by its ability to potently inhibit multiple RTKs, primarily FGFRs, VEGFRs, and PDGFRs. This multi-targeted approach leads to the simultaneous disruption of several key signaling pathways that are fundamental for cancer cell proliferation, survival, and angiogenesis. The quantitative data from in vitro and in vivo studies consistently demonstrate this compound's significant anti-tumor activity across a variety of cancer types. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the intricate molecular mechanisms of this compound and other targeted cancer therapies. Further research and clinical investigations will continue to refine our understanding of this compound's full therapeutic potential and its role in the landscape of precision oncology.

References

- 1. This compound versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. e-roj.org [e-roj.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The N550K/H Mutations in FGFR2 Confer Differential Resistance to PD173074, this compound, and Ponatinib ATP-Competitive Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mutation-specific, single-arm, phase 2 study of this compound in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Dovitinib: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dovitinib (TKI258) is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has garnered significant interest in oncological research. Its mechanism of action centers on the inhibition of several key signaling pathways implicated in tumor growth, proliferation, and angiogenesis. This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used for its characterization.

Target Profile and Kinase Selectivity

This compound exhibits a broad spectrum of inhibitory activity against class III, IV, and V receptor tyrosine kinases. Its primary targets include Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs). Additionally, it shows potent inhibition of other RTKs such as FLT3 and c-Kit.[1][2] The selectivity of this compound has been quantified through extensive in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) serving as a key metric for its potency against various kinases.

Biochemical Kinase Inhibition Profile of this compound

The following table summarizes the IC50 values of this compound against a panel of purified recombinant kinases, providing a clear picture of its selectivity profile.

| Kinase Target | IC50 (nM) | Kinase Class |

| FLT3 | 1 | III |

| c-Kit | 2 | III |

| FGFR1 | 8 | IV |

| FGFR3 | 9 | IV |

| VEGFR1 | 10 | V |

| VEGFR2 | 13 | V |

| VEGFR3 | 8 | V |

| PDGFRα | 27 | V |

| PDGFRβ | 210 | V |

| CSF-1R | 36 | III |

| InsR | >1000 | II |

| EGFR | >2000 | I |

| c-Met | >3000 | IV |

| EphA2 | >4000 | I |

| Tie2 | >4000 | V |

| IGF-1R | >10000 | II |

| HER2 | >10000 | I |

Data compiled from multiple sources.[1][2][3]

Cellular Activity Profile of this compound

The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The IC50 values from these cellular assays reflect the compound's ability to inhibit cell growth and viability, which is a consequence of its kinase inhibitory activity within a cellular context.

| Cell Line | Cancer Type | Key Target(s) | Cellular IC50 |

| KMS11 | Multiple Myeloma | FGFR3 (Y373C) | 90 nM[1] |

| OPM2 | Multiple Myeloma | FGFR3 (K650E) | 90 nM[1] |

| KMS18 | Multiple Myeloma | FGFR3 (G384D) | 550 nM[1] |

| B9 (FGF-stimulated) | Murine Pro-B | WT FGFR3 | 25 nM |

| B9 (FGF-stimulated) | Murine Pro-B | F384L-FGFR3 | 70-90 nM[1] |

| SK-HEP1 | Hepatocellular Carcinoma | FGFR, PDGFR, VEGFR | ~1.7 µM[1] |

| LoVo | Colorectal Cancer | KRAS mutant | 130 nM[4] |

| HT-29 | Colorectal Cancer | BRAF mutant | 2,530 nM[4] |

Signaling Pathways Targeted by this compound

This compound exerts its anti-cancer effects by simultaneously blocking multiple pro-oncogenic signaling cascades. The diagrams below, generated using the DOT language, illustrate the key pathways inhibited by this compound.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key in vitro assays used to characterize the kinase selectivity and cellular activity of this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate using a TR-FRET-based detection method.

Workflow Diagram:

Materials:

-

Purified recombinant kinase

-

Biotinylated peptide substrate

-

This compound (or other test compound)

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Stop solution (e.g., 20 mM EDTA in kinase buffer)

-

Detection reagents: Europium-labeled anti-phosphotyrosine antibody and ULight™-labeled streptavidin

-

384-well low-volume microplates

-

TR-FRET-compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, biotinylated peptide substrate, and the diluted this compound.

-

Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60-120 minutes).

-

Termination and Detection: Stop the reaction by adding the stop solution containing the Europium-labeled anti-phosphotyrosine antibody and ULight™-labeled streptavidin.

-

Detection Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for the binding of the detection reagents.

-

Measurement: Read the plate on a TR-FRET microplate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal) and plot the percent inhibition as a function of this compound concentration to determine the IC50 value.

In Vitro Kinase Inhibition Assay: Radioactive Filter Binding Assay (33P-ATP)

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from 33P-ATP onto a substrate.

Workflow Diagram:

Materials:

-

Purified recombinant kinase

-

Peptide or protein substrate

-

This compound (or other test compound)

-

[γ-33P]ATP

-

Cold ATP

-

Kinase reaction buffer

-

Phosphocellulose filter paper

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, substrate, and cold ATP.

-

Compound Addition: Add the desired concentration of this compound or vehicle control (DMSO) to the reaction tubes.

-

Kinase Addition: Add the purified kinase to each tube.

-

Initiation: Start the reaction by adding [γ-33P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time.

-

Termination and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

-

Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated [γ-33P]ATP.

-

Drying: Dry the filter paper completely.

-

Counting: Place the filter paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of 33P incorporated into the substrate and calculate the percent inhibition for each this compound concentration to derive the IC50 value.

Cellular Proliferation Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow Diagram:

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the this compound concentration to determine the IC50 value.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor with a well-defined inhibitory profile against key RTKs involved in cancer progression. Its ability to simultaneously block the FGFR, VEGFR, and PDGFR signaling pathways provides a strong rationale for its investigation in various malignancies. The experimental protocols outlined in this guide represent standard methodologies for characterizing the biochemical and cellular activities of kinase inhibitors like this compound, forming the foundation for further preclinical and clinical development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, class III-V receptor tyrosine kinase inhibitor (ab216312) | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

Dovitinib's Impact on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dovitinib (TKI258) is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in various preclinical and clinical settings. This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound. This document details this compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathways modulated by the drug.

Introduction

This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) critically involved in tumor growth, proliferation, and angiogenesis.[1][2][3] Its primary targets include Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][4][5][6] By inhibiting these key drivers of oncogenesis, this compound disrupts downstream signaling cascades, leading to cell cycle arrest, apoptosis, and reduced angiogenesis. This guide delves into the molecular intricacies of this compound's action to provide a foundational understanding for its application in cancer research and therapy.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of its target RTKs and preventing their autophosphorylation and subsequent activation.[7] This blockade of receptor activation is the initial event that triggers a cascade of downstream effects, ultimately leading to the observed anti-tumor activity. The broad-spectrum inhibitory profile of this compound allows it to counteract tumor escape mechanisms that may arise from the redundancy of signaling pathways.[8]

Cellular Pathways Affected by this compound Treatment

This compound's therapeutic effects are mediated through the inhibition of several critical signaling pathways. The most well-documented of these are the FGFR, VEGFR, and PDGFR pathways and their downstream effectors.

Fibroblast Growth Factor Receptor (FGFR) Signaling

Aberrant FGFR signaling, often driven by gene amplification or activating mutations, is a key oncogenic driver in a variety of cancers.[5][9][10] this compound potently inhibits FGFR1, FGFR2, and FGFR3.[11][12] Inhibition of FGFR signaling by this compound leads to the downregulation of two major downstream pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and survival. This compound treatment has been shown to decrease the phosphorylation of ERK (pERK), a key component of this pathway.[4][9][13]

-

PI3K-AKT-mTOR Pathway: This pathway plays a central role in cell growth, metabolism, and survival. This compound has been demonstrated to reduce the phosphorylation of AKT (pAKT) and downstream effectors like p70S6K and 4EBP1.[4][6]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

The VEGFR signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] this compound inhibits VEGFR1, VEGFR2, and VEGFR3.[12][14] By blocking VEGFR signaling, this compound can inhibit tumor angiogenesis, thereby restricting the tumor's access to nutrients and oxygen.[14] The downstream effects of VEGFR inhibition also converge on the PI3K/AKT and MAPK pathways.

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

PDGFR signaling is involved in various aspects of tumorigenesis, including cell proliferation, migration, and angiogenesis.[5] this compound is an inhibitor of both PDGFRα and PDGFRβ.[12][13] Inhibition of this pathway contributes to the overall anti-tumor effect of this compound by impacting both the tumor cells and the tumor microenvironment.[15] Similar to FGFR and VEGFR, the downstream signaling of PDGFR involves the MAPK and PI3K/AKT pathways.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various kinases and its effects on cell proliferation.

Table 1: Inhibitory Activity of this compound against Receptor Tyrosine Kinases

| Target Kinase | IC50 (nM) | Reference(s) |

| FLT3 | 1 | [12][13] |

| c-Kit | 2 | [12][13] |

| FGFR1 | 8 | [11][12][13] |

| FGFR3 | 9 | [11][12][13] |

| VEGFR1 | 10 | [12][13][16] |

| VEGFR2 | 13 | [12][13] |

| VEGFR3 | 8 | [12][13] |

| PDGFRα | 27 | [12][13] |

| PDGFRβ | 210 | [12][13] |

| CSF-1R | 36 | [12][16] |

Table 2: Effects of this compound on Cell Proliferation in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| LoVo | Colorectal Cancer (KRAS mutant) | 130 | [3] |

| HT-29 | Colorectal Cancer (BRAF mutant) | 2,530 | [3] |

| KMS11, OPM2, KMS18 | Multiple Myeloma | 90 - 550 | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blot Analysis for Protein Phosphorylation

This protocol is a general guideline for assessing changes in protein phosphorylation levels upon this compound treatment.

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., FGFR, AKT, ERK).

Materials:

-

Cancer cell lines of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Western Blotting: a. Normalize protein amounts for all samples and prepare them for loading by adding sample buffer and heating. b. Separate the protein lysates by SDS-PAGE. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.[17][18] f. Wash the membrane with TBST. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18] h. Wash the membrane with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of this compound on cell proliferation and viability.

Objective: To determine the IC50 value of this compound in a specific cancer cell line.

Materials:

-

Cancer cell lines of interest

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound against a specific kinase.

Objective: To determine the IC50 of this compound for a purified kinase.

Materials:

-

Recombinant purified kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Kinase reaction buffer

-

Detection reagents (e.g., phosphospecific antibody, scintillation counter)

Procedure:

-

Reaction Setup: In a microplate, combine the kinase, its substrate, and varying concentrations of this compound in the kinase reaction buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a defined period.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. For example, in a time-resolved fluorescence (TRF) assay, a europium-labeled anti-phosphotyrosine antibody can be used.[16]

-

Data Analysis: Plot the kinase activity as a function of this compound concentration and calculate the IC50 value.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor that exerts its anti-tumor effects by potently inhibiting FGFR, VEGFR, and PDGFR signaling pathways. This leads to the downregulation of key downstream cascades, including the MAPK and PI3K/AKT pathways, ultimately resulting in decreased cell proliferation, survival, and angiogenesis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for the continued investigation and development of this compound as a cancer therapeutic. Further research into predictive biomarkers and combination strategies will be crucial for optimizing its clinical application.

References

- 1. This compound | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor this compound Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Targeting FGFR with this compound (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase II Study of this compound in Patients Progressing on Anti-Vascular Endothelial Growth Factor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting multiple tyrosine kinase receptors with this compound blocks invasion and the interaction between tumor cells and cancer-associated fibroblasts in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

Dovitinib: A Multi-Targeted Tyrosine Kinase Inhibitor for Oncogenic Proliferation and Angiogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Dovitinib (TKI258) is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth, proliferation, and angiogenesis.[1][2][3] Its primary targets include fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[4][5][6] By competitively binding to the ATP-binding site of these kinases, this compound effectively blocks downstream signaling cascades crucial for cancer cell survival and the formation of new blood vessels that supply tumors.[7] This guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its effects on tumor angiogenesis and proliferation, detailed experimental protocols, and visual representations of its mechanism of action.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting a range of RTKs involved in key oncogenic processes. The inhibition of FGFR, VEGFR, and PDGFR families disrupts downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.[4][8]

Effect on Tumor Proliferation

This compound has demonstrated significant anti-proliferative activity across a variety of cancer cell lines, particularly those with amplifications or mutations in the FGFR pathway.[9][10] Inhibition of FGFR signaling leads to cell cycle arrest and apoptosis.[8]

Quantitative Data: Anti-proliferative Activity

| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) | Reference(s) |

| MDA-MB-134 | Breast Cancer | FGFR1 amplified | 190 | [11] |

| SUM52 | Breast Cancer | FGFR2 amplified | 180 | [11] |

| KATO-III | Gastric Cancer | FGFR2 amplified | - | [4][5] |

| KMS11 | Multiple Myeloma | FGFR3-Y373C | 90 | [12][13] |

| OPM2 | Multiple Myeloma | FGFR3-K650E | 90 | [12][13] |

| KMS18 | Multiple Myeloma | FGFR3-G384D | 550 | [12][13] |

| LoVo | Colorectal Cancer | KRASG13D | 130 | [14] |

| HT-29 | Colorectal Cancer | BRAFV600E | 2,530 | [14] |

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol outlines the determination of cell viability and proliferation using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and incubate at 37°C for 24 hours to allow for cell attachment.[14]

-

Drug Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (e.g., DMSO) and incubate for 72 hours.[14]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[14]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.[14]

Effect on Tumor Angiogenesis

This compound's potent inhibition of VEGFR and PDGFR signaling pathways disrupts the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[12] This leads to a reduction in tumor vascularity and can induce tumor necrosis.[4][15]

Quantitative Data: In Vivo Antitumor Efficacy

| Xenograft Model | Cancer Type | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference(s) |

| MKN-45 | Gastric Cancer | - | 76 | [4][6] |

| HBCx-2 | Breast Cancer (FGFR1 amp) | 30 | 75.4 | [9][11] |

| HBCx-2 | Breast Cancer (FGFR1 amp) | 50 | 92.8 | [9][11] |

| HBCx-3 | Breast Cancer (FGFR2 amp) | 40 | 76.6 | [9] |

| 06-0606 | Hepatocellular Carcinoma | 50 | 96 | [16] |

| 26-0808A | Hepatocellular Carcinoma | 50 | 89 | [16] |

Note: Tumor growth inhibition is often expressed as a percentage of the control group.

Experimental Protocol: In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., athymic nude mice).[9][17]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[15]

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at a specified dose and schedule (e.g., daily) to the treatment group, while the control group receives a vehicle.[17]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.[15]

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.[15]

-

Analysis: Compare the tumor growth between the treatment and control groups. The tumors can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31 to stain for endothelial cells).[4][15]

Signaling Pathway Analysis

The efficacy of this compound in inhibiting its target pathways is often confirmed by analyzing the phosphorylation status of key downstream signaling molecules. Western blotting is a standard technique used for this purpose.

Experimental Protocol: Western Blot Analysis

This protocol details the steps for detecting changes in protein phosphorylation following this compound treatment.

-

Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[18]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated or total protein of interest (e.g., anti-pFRS2, anti-pERK, anti-pAKT).[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[18]

-

Detection: Add an HRP substrate (e.g., ECL) to the membrane and detect the chemiluminescent signal using an imaging system.[18]

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Key Signaling Pathways Targeted by this compound

The following diagrams illustrate the primary signaling pathways inhibited by this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 3. This compound | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting multiple tyrosine kinase receptors with this compound blocks invasion and the interaction between tumor cells and cancer-associated fibroblasts in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Targeting FGFR with this compound (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Western blot analysis [bio-protocol.org]

Dovitinib: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor for Oncogenic Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dovitinib (TKI258) is a potent, orally active small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that are critically involved in tumor growth, proliferation, and angiogenesis.[1][2] Unlike many kinase inhibitors that exhibit a narrow target profile, this compound demonstrates broad-spectrum activity, concurrently inhibiting fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), among other class III and IV RTKs.[3][4][5] This multi-targeted approach holds significant therapeutic promise, particularly in cancers where resistance to single-target therapies can emerge through the activation of alternative signaling pathways.[1][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory profile, and detailed methodologies for its preclinical evaluation.

Data Presentation: Inhibitory Profile of this compound

This compound exhibits potent inhibitory activity against a range of RTKs, as quantified by its half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of this compound against its key targets.

| Target Kinase | IC50 (nM) |

| FLT3 | 1[4] |

| c-Kit | 2[4] |

| CSF-1R | 36[4] |

| FGFR1 | 8[4] |

| FGFR3 | 9[4] |

| VEGFR1 | 10[4] |

| VEGFR2 | 13[4] |

| VEGFR3 | 8[4] |

| PDGFRα | 27[4] |

| PDGFRβ | 210[4] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the kinase domain of sensitive RTKs, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling pathways, both of which are central to cell proliferation, survival, and angiogenesis.[1][7]

Fibroblast Growth Factor Receptor (FGFR) Signaling

The FGF/FGFR signaling axis plays a crucial role in cell proliferation, differentiation, and migration.[8][9] Aberrant FGFR signaling, through receptor amplification, mutation, or translocation, is a known driver in various cancers. This compound's inhibition of FGFR1, 2, and 3 effectively blocks the phosphorylation of downstream signaling molecules like FRS2, leading to the suppression of both the MAPK and PI3K/AKT pathways.[10]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

The VEGF/VEGFR pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[11] this compound targets VEGFR1, 2, and 3, thereby inhibiting endothelial cell proliferation and migration and ultimately reducing tumor vascularization.[3]

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

PDGF and its receptors, PDGFRα and PDGFRβ, are involved in cell growth, proliferation, and migration.[1] Overexpression of PDGFR is associated with poor prognosis in several cancers. This compound's inhibition of PDGFR signaling contributes to its overall anti-proliferative and anti-angiogenic effects.[2]

Experimental Protocols

A systematic in vitro evaluation of a receptor tyrosine kinase inhibitor like this compound typically involves a series of assays to determine its potency, cellular effects, and mechanism of action.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified receptor tyrosine kinases.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Reconstitute purified recombinant kinase enzymes in the kinase buffer to a desired concentration.

-

Prepare a substrate solution (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1) in the kinase buffer.

-

Prepare an ATP solution in the kinase buffer. The concentration should be near the Km of the kinase for ATP.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kinase enzyme solution.

-

Add the serially diluted this compound or DMSO (vehicle control).

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and substrate solution.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

-

ELISA-based Assay: Using a phosphospecific antibody to detect the phosphorylated substrate.

-

Luminescence-based Assay: Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

-

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Culture:

-

Culture cancer cell lines of interest in appropriate media and conditions.

-

Harvest cells in the exponential growth phase.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (e.g., 5 mg/mL).[12]

-

Add a specific volume of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.[12]

-

-

Solubilization and Measurement:

-

After the incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

-

Gently mix the plate on an orbital shaker to ensure complete dissolution.[12]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Western Blot Analysis

Objective: To determine the effect of this compound on the phosphorylation status of its target RTKs and key downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in a 6-well plate or culture flask and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a protein assay such as the Bradford or BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FGFR, anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein to the total protein or the housekeeping protein.

-

Compare the levels of phosphorylated proteins in this compound-treated cells to the vehicle-treated control.

-

Conclusion

This compound is a promising multi-targeted receptor tyrosine kinase inhibitor with potent activity against key drivers of tumor growth and angiogenesis. Its ability to simultaneously block multiple oncogenic signaling pathways provides a strong rationale for its continued investigation in various cancer types. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other similar kinase inhibitors, enabling a thorough characterization of their inhibitory potential and mechanism of action. This comprehensive understanding is crucial for the successful translation of promising preclinical candidates into effective clinical therapies.

References

- 1. Targeted FGFR/VEGFR/PDGFR inhibition with this compound enhances the effects of nab-paclitaxel in preclinical gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound preferentially targets endothelial cells rather than cancer cells for the inhibition of hepatocellular carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phase II Study of this compound in Patients Progressing on Anti-Vascular Endothelial Growth Factor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. broadpharm.com [broadpharm.com]

Dovitinib: A Multi-Kinase Inhibitor from Discovery to Clinical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dovitinib (TKI258; CHIR-258) is a novel, orally active small molecule that functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Its development was driven by the need for therapeutic agents that can simultaneously block multiple signaling pathways implicated in tumor growth, angiogenesis, and metastasis. This compound primarily targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs), key mediators of oncogenesis.[2] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its preclinical and clinical evaluation.

Discovery and Lead Optimization

The discovery of this compound originated from a focused effort to develop potent inhibitors of multiple RTKs involved in cancer progression. The core chemical scaffold, a benzimidazole-quinolinone, was identified through high-throughput screening and subsequently optimized through iterative structure-activity relationship (SAR) studies. These studies aimed to enhance potency against the target kinases while improving pharmacokinetic properties such as oral bioavailability and metabolic stability. The addition of a fluorinated phenyl ring and a methylpiperazine moiety were critical modifications that resulted in the final clinical candidate with a favorable efficacy and safety profile.[2]

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the catalytic domain of several RTKs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades. The primary targets of this compound are class III (FLT3, c-Kit), class IV (FGFR1, FGFR3), and class V (VEGFR1-3, PDGFRβ) RTKs.[3][4]

Targeted Signaling Pathways

The inhibition of VEGFR, FGFR, and PDGFR signaling pathways by this compound disrupts critical processes for tumor growth and survival.

-

VEGFR Signaling: By blocking VEGFRs, this compound inhibits angiogenesis, the formation of new blood vessels that are essential for supplying nutrients and oxygen to growing tumors. This leads to a reduction in tumor vascularity and can induce tumor hypoxia and necrosis.

-

FGFR Signaling: The FGF/FGFR axis is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, and migration. This compound's inhibition of FGFRs can directly suppress tumor cell growth and overcome resistance mechanisms to other targeted therapies.

-

PDGFR Signaling: PDGFRs are involved in tumor cell proliferation, survival, and the regulation of the tumor microenvironment, including the recruitment of pericytes that support blood vessel stability. Inhibition of PDGFR signaling can therefore impact both the tumor cells and their supportive stroma.

Preclinical Development

In Vitro Kinase Inhibition

The inhibitory activity of this compound against a panel of RTKs has been extensively characterized in biochemical assays. The half-maximal inhibitory concentrations (IC50) demonstrate potent activity against the primary target kinases.

| Kinase Target | IC50 (nM) |

| FLT3 | 1 |

| c-Kit | 2 |

| CSF-1R | 36 |

| FGFR1 | 8 |

| FGFR3 | 9 |

| VEGFR1 | 10 |

| VEGFR2 | 13 |

| VEGFR3 | 8 |

| PDGFRα | 27 |

| PDGFRβ | 210 |

| Data compiled from multiple sources.[3][4][5] |

Cellular Assays

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly those with genetic alterations leading to the activation of its target kinases. For example, in breast cancer cell lines with FGFR1 or FGFR2 amplification, this compound inhibited proliferation with IC50 values in the low nanomolar range, whereas cell lines without these amplifications were significantly less sensitive.[6]

In Vivo Models

Preclinical evaluation in animal models has been crucial in establishing the anti-tumor efficacy of this compound. In xenograft models of various cancers, including breast cancer with FGFR1 amplification, oral administration of this compound led to significant tumor growth inhibition and even tumor regression at well-tolerated doses.[6][7] Furthermore, studies in gastric cancer models have shown that this compound can enhance the anti-tumor effects of standard chemotherapy agents like nab-paclitaxel.[8]

Clinical Development

This compound has been evaluated in numerous clinical trials across a range of solid and hematological malignancies.

Renal Cell Carcinoma (RCC)

Initial Phase I/II studies in patients with metastatic RCC who had progressed on prior therapies showed promising anti-tumor activity and a manageable safety profile.[2] However, a subsequent Phase III trial comparing this compound to Sorafenib in a similar patient population did not demonstrate a statistically significant improvement in progression-free survival (PFS), which was the primary endpoint.[9][10] Despite this, subgroup analyses suggest that patients with specific biomarker profiles may derive greater benefit from this compound treatment.[11]

| Clinical Trial (RCC) | Patient Population | Treatment Arms | Primary Endpoint | Median PFS (this compound) | Median PFS (Comparator) |

| Phase III (GOLD) | mRCC post-VEGF/mTOR inhibitors | This compound vs. Sorafenib | PFS | 3.7 months | 3.6 months |

| Data from Motzer et al., 2014.[9][10] |

Breast Cancer

In a Phase II study of heavily pretreated patients with HER2-negative metastatic breast cancer, this compound showed notable activity in the subgroup of patients with FGFR1-amplified tumors.[12] In this population, a clinical benefit in terms of unconfirmed partial responses and stable disease was observed.[12] Further analysis of patients with FGF pathway amplification (FGFR1, FGFR2, or FGF3) showed a mean reduction in target lesions, in contrast to an increase in patients without such amplifications.[13][14]

| Clinical Trial (Breast Cancer) | Patient Subgroup | Number of Patients | Clinical Benefit Rate (uPR + SD ≥ 6mo) |

| Phase II | FGFR1-amplified, HR+ | 21 | 33% (2 uPR, 5 SD) |

| Phase II | FGFR1-non-amplified, HR+ | 34 | 3% (1 SD) |

| Data from André et al., 2011 and 2013.[12][13][14] |

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant kinase domains of the target RTKs and a generic peptide substrate (e.g., poly-Glu-Tyr) are prepared in a suitable assay buffer.

-

Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.

-

Kinase Reaction: The kinase, substrate, and ATP are incubated with varying concentrations of this compound in a microplate format.

-

Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA with a phospho-specific antibody or a radiometric assay measuring the incorporation of 32P-ATP.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound or a vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.[15]

In Vivo Xenograft Tumor Model

-

Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at predetermined doses and schedules. The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predefined size or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volumes of the treated groups to the control group.

In Vivo Hollow Fiber Assay

The in vivo hollow fiber assay serves as an intermediate step between in vitro screening and more complex xenograft models, allowing for the simultaneous evaluation of multiple cell lines in a living organism.[16][17][18][19]

-

Cell Encapsulation: Cancer cells are encapsulated within semi-permeable hollow fibers.

-

Implantation: The fibers are surgically implanted into the peritoneal cavity or subcutaneous space of mice.

-

Drug Administration: The mice are treated with the test compound (this compound) according to a specific dosing regimen.

-

Fiber Retrieval: After the treatment period, the fibers are retrieved from the mice.

-

Viability Assessment: The viability of the cells within the fibers is assessed using assays such as the MTT assay to determine the extent of cell growth inhibition.

Conclusion

This compound is a potent multi-kinase inhibitor that has undergone extensive preclinical and clinical evaluation. Its ability to simultaneously target key signaling pathways involved in tumor growth and angiogenesis has demonstrated significant anti-tumor activity in various cancer models. While a large Phase III trial in renal cell carcinoma did not meet its primary endpoint, the data from this and other studies, particularly in breast cancer, suggest that this compound may offer a therapeutic benefit to specific patient populations identifiable by predictive biomarkers. The continued investigation of this compound, potentially in combination with other agents and with a focus on biomarker-driven patient selection, will be crucial in defining its ultimate role in the oncology treatment landscape.

References

- 1. A Receptor Tyrosine Kinase Inhibitor, this compound (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CHIR258, TKI258): structure, development and preclinical and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound versus sorafenib for third-line targeted treatment of patients with metastatic renal cell carcinoma: an open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel drug specific mRNA biomarker predictor for selection of patients responding to this compound treatment of advanced renal cell carcinoma and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Targeting FGFR with this compound (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. This compound (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Hollow Fiber Assay | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Dovitinib

Dovitinib, also known as TKI-258 or CHIR-258, is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It has been extensively investigated for its antineoplastic activity in various cancers, including renal cell carcinoma, multiple myeloma, and advanced solid tumors.[2][4][5] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound is a benzimidazole-quinolinone compound.[2] Its chemical structure is characterized by a 4-amino-5-fluoro-3-[5-(4-methyl-1-piperazinyl)-1,3-dihydrobenzimidazol-2-ylidene]-2-quinolinone core.[2] The lactate salt form is often used for its improved aqueous solubility.[6][7]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one | [2] |

| Synonyms | TKI-258, CHIR-258, GFKI-258 | [2][8] |

| CAS Number | 405169-16-6 | [2][8] |

| Molecular Formula | C₂₁H₂₁FN₆O | [2][8] |

| Molecular Weight | 392.43 g/mol | [2][9] |

| Monoisotopic Mass | 392.1761 Da | [10] |

| Solubility | Poor water solubility for the free base. Soluble in DMSO (5 mg/mL) and DMF (5 mg/mL). | [7][8][11] |

| XlogP (predicted) | 1.6 | [10] |

| SMILES | CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | [10] |

| InChIKey | PIQCTGMSNWUMAF-UHFFFAOYSA-N | [10] |

Mechanism of Action and Biological Activity